molecular formula C44H52N8O10 B1205706 Pristinamycin IB

Pristinamycin IB

Número de catálogo: B1205706
Peso molecular: 852.9 g/mol
Clave InChI: PCOXSOQWQVRJCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pristinamycin IB is a cyclodepsipeptide.

Aplicaciones Científicas De Investigación

Antibacterial Properties and Resistance

  • Pristinamycin, a combination of streptogramin A (pristinamycin IIA) and streptogramin B (pristinamycin IB), demonstrates significant antibacterial properties. Its diminished efficacy in killing pneumococci has been highlighted, suggesting a need for alternative treatments for penicillin- and macrolide-resistant infections (Schlegel et al., 1999).
  • A study on pristinamycin-resistant Staphylococcus aureus in a dermatology department showed a notable increase in resistance, indicating an evolving challenge in its clinical application (Verneuil et al., 2010).

Enhancing Production through Metabolic Engineering

  • Metabolic engineering strategies have been employed to improve the biosynthesis of pristinamycin II, a component of pristinamycin. This approach has shown significant improvements in yield, which is crucial for its application in treating drug-resistant pathogens (Li et al., 2015).

Clinical Applications

  • Pristinamycin has been used in treating resistant Gram-positive infections in cancer patients. Studies show that it can be effective in curing or suppressing complex infections, highlighting its potential in specialized clinical settings (Teng et al., 2016).
  • Its application in treating chronic obstructive pulmonary disease exacerbations and community-acquired pneumonia has also been explored, showing comparable effectiveness and safety to other antibiotics (Léophonte et al., 2004).

Pharmacokinetic and Stability Studies

  • Research on the stability-indicating RP-HPLC method for assaying pristinamycin in bulk and tablet form is crucial for ensuring its quality in pharmaceutical applications (Mallikarjuna Rao & Gowrisankar, 2015).
  • The interaction of pristinamycin IA with P-glycoprotein in human intestinal epithelial cells has been investigated, providing insights into its pharmacokinetic properties and potential impact on drug absorption (Phung-Ba et al., 1995).

Propiedades

Fórmula molecular

C44H52N8O10

Peso molecular

852.9 g/mol

Nombre IUPAC

N-[12-ethyl-4,16-dimethyl-3-[[4-(methylamino)phenyl]methyl]-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C44H52N8O10/c1-5-30-41(58)51-21-10-13-31(51)42(59)50(4)33(23-26-15-17-28(45-3)18-16-26)43(60)52-22-19-29(53)24-32(52)38(55)49-36(27-11-7-6-8-12-27)44(61)62-25(2)35(39(56)47-30)48-40(57)37-34(54)14-9-20-46-37/h6-9,11-12,14-18,20,25,30-33,35-36,45,54H,5,10,13,19,21-24H2,1-4H3,(H,47,56)(H,48,57)(H,49,55)

Clave InChI

PCOXSOQWQVRJCH-UHFFFAOYSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)NC)C

SMILES canónico

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)NC)C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pristinamycin IB
Reactant of Route 2
Pristinamycin IB
Reactant of Route 3
Pristinamycin IB
Reactant of Route 4
Reactant of Route 4
Pristinamycin IB
Reactant of Route 5
Pristinamycin IB
Reactant of Route 6
Pristinamycin IB

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.